

# The Pharmacokinetics and Bioavailability of Carbocysteine Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | Carbocysteine lysine |           |  |  |  |  |
| Cat. No.:            | B057108              | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of **carbocysteine lysine** salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Carbocysteine, in its lysine salt form, is a well-established mucoactive agent. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and developing new formulations. This guide synthesizes available data to present a clear picture of its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability from various dosage forms.

#### **Pharmacokinetic Profile**

**Carbocysteine lysine** salt is readily absorbed orally. Upon absorption, the lysine moiety is cleaved, releasing the active compound, S-carboxymethyl-L-cysteine (SCMC).[1][2] The pharmacokinetic properties of carbocysteine are characterized by rapid absorption and a relatively short half-life.

## **Absorption**

Following oral administration, carbocysteine is rapidly absorbed from the gastrointestinal tract. [3][4] Peak serum concentrations (Cmax) are typically reached within 1 to 2 hours.[2][4] The



lysine salt was developed to enhance solubility and absorption.[5]

#### **Distribution**

Carbocysteine distributes into various tissues, with a particular affinity for lung and bronchial secretions, which is relevant to its therapeutic effect.[3][6] The apparent volume of distribution has been reported to be approximately 60.4 liters.[5]

#### Metabolism

The metabolism of carbocysteine is complex and can vary among individuals, potentially due to genetic polymorphisms.[3][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, resulting in the formation of inactive metabolites.[3] A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified.[8] It is generally accepted that sulfoxidation is a main metabolic pathway.[3]

#### **Excretion**

Carbocysteine and its metabolites are primarily eliminated through the kidneys.[5] A significant portion of the administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine.[3][5]

# **Quantitative Pharmacokinetic Data**

The following table summarizes key pharmacokinetic parameters of **carbocysteine lysine** salt and carbocysteine from various studies.



| Parameter             | Value                                                              | Dosage Form<br>& Strength                | Subject<br>Population | Source |
|-----------------------|--------------------------------------------------------------------|------------------------------------------|-----------------------|--------|
| Cmax                  | 11.2 mcg/mL                                                        | 2.7g<br>Carbocysteine<br>Lysine          | Not Specified         | [5]    |
| 1.29 - 11.22<br>μg/ml | 500-1500 mg S-<br>carboxymethyl-l-<br>cysteine (multiple<br>doses) | Not Specified                            | [9]                   |        |
| 5.6 μg/mL             | 1000 mg<br>Carbocysteine<br>Tablet (Test)                          | 20 Healthy<br>Chinese Male<br>Volunteers |                       |        |
| 5.8 μg/mL             | 1000 mg<br>Carbocysteine<br>Tablet<br>(Reference)                  | 20 Healthy<br>Chinese Male<br>Volunteers |                       |        |
| Tmax                  | 1.5 - 2 hrs                                                        | 2.7g<br>Carbocysteine<br>Lysine          | Not Specified         | [5]    |
| 1 - 1.7 hours         | Oral<br>Carbocysteine                                              | Not Specified                            | [2][3]                |        |
| 2.2 hr                | 1000 mg<br>Carbocysteine<br>Tablet (Test)                          | 20 Healthy<br>Chinese Male<br>Volunteers |                       |        |
| 2.3 hr                | 1000 mg<br>Carbocysteine<br>Tablet<br>(Reference)                  | 20 Healthy<br>Chinese Male<br>Volunteers |                       |        |
| AUC                   | 43.3 mcg/ml/hr                                                     | 2.7g<br>Carbocysteine<br>Lysine          | Not Specified         | [5]    |



| 20.1 ± 4.3<br>μg·hr/mL (AUC0-<br>t) | 1000 mg<br>Carbocysteine<br>Tablet (Test) | 20 Healthy<br>Chinese Male<br>Volunteers |               | _   |
|-------------------------------------|-------------------------------------------|------------------------------------------|---------------|-----|
| 21.4 ± 3.9<br>μg·hr/mL (AUC0-<br>t) | 1000 mg Carbocysteine Tablet (Reference)  | 20 Healthy<br>Chinese Male<br>Volunteers |               |     |
| 22.8 ± 4.5<br>μg·hr/mL (AUC0-<br>∞) | 1000 mg<br>Carbocysteine<br>Tablet (Test) | 20 Healthy<br>Chinese Male<br>Volunteers |               |     |
| 23.9 ± 4.2<br>μg·hr/mL (AUC0-<br>∞) | 1000 mg Carbocysteine Tablet (Reference)  | 20 Healthy<br>Chinese Male<br>Volunteers |               |     |
| Half-life (t½)                      | ~1.5 hours                                | Not Specified                            | Not Specified | [5] |
| 1.33 hours                          | Oral<br>Carbocysteine                     | Not Specified                            | [2]           |     |
| 1.5 ± 0.1 hr                        | 1000 mg<br>Carbocysteine<br>Tablet (Test) | 20 Healthy<br>Chinese Male<br>Volunteers |               |     |
| 1.5 ± 0.2 hr                        | 1000 mg Carbocysteine Tablet (Reference)  | 20 Healthy<br>Chinese Male<br>Volunteers |               |     |
| Volume of Distribution (Vd)         | 60.4 liters                               | Not Specified                            | Not Specified | [5] |

# **Bioavailability**

Studies have shown that the bioavailability of carbocysteine does not significantly differ between various oral pharmaceutical formulations, such as tablets, syrups, capsules, and granules.[5][10][11] This suggests that these dosage forms can be used interchangeably



without a significant impact on clinical efficacy. Bioequivalence studies comparing different tablet and capsule formulations have confirmed their therapeutic equivalence.[12][13][14]

# **Experimental Protocols**

The determination of carbocysteine concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. Various analytical methods have been developed and validated for this purpose.

# **Bioanalytical Method: LC-MS/MS**

A common and sensitive method for quantifying carbocysteine in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]

- 4.1.1. Sample Preparation (Protein Precipitation)
- An aliquot of 200 μL of a plasma sample is transferred to a 2-mL Eppendorf tube.[17]
- 25 μL of an internal standard solution (e.g., Rosiglitazone) is added and vortexed for 20-30 seconds.
- 700 μL of methanol is added to precipitate plasma proteins, followed by vortexing for 5 minutes.[17]
- The sample is centrifuged at 15,000 rpm for 5 minutes at 10°C.[17]
- 250 μL of the supernatant is diluted with 250 μL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transferred to HPLC vials for analysis.[17]
- 4.1.2. Chromatographic Conditions
- Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μm.[17]
- Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60).[17]
- Flow Rate: 500 μl/min.[17]
- Injection Volume: 5 μl.[17]



• Column Temperature: 40°C.[17]

4.1.3. Mass Spectrometric Detection

Ionization Mode: Positive Ion Mode.[17]

MRM Transitions:

Carbocysteine: 180.0 > 89.0.[17]

Rosiglitazone (IS): 238.1 > 135.1.[17]

## **Bioequivalence Study Design**

A typical bioequivalence study for carbocysteine formulations follows an open-label, randomized, two-sequence, two-period crossover design.[19][12][13]

- Subjects: Healthy adult volunteers.
- Dosing: A single oral dose of the test and reference formulations are administered on separate occasions.
- Washout Period: A washout period of at least one week separates the two treatment periods.
   [12][13]
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose). [12][13]
- Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
- Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals
  of the geometric mean ratios of Cmax and AUC for the test and reference products against
  the standard acceptance range (e.g., 80-125%).



### **Visualizations**

The following diagrams illustrate key processes related to the pharmacokinetics and analysis of carbocysteine lysine.



Click to download full resolution via product page

Caption: ADME pathway of carbocysteine lysine salt.





Click to download full resolution via product page

Caption: Workflow for a carbocysteine bioequivalence study.





Click to download full resolution via product page

Caption: Major metabolic pathways of carbocysteine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carbocysteine lysine (49673-81-6) for sale [vulcanchem.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocysteine | C5H9NO4S | CID 193653 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmcpa.org.uk [pmcpa.org.uk]
- 6. Pharmacokinetic behavior of S-carboxymethylcysteine-Lys in patients with chronic bronchitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-carboxymethyl-L-cysteine PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 8. Re-evaluation of the metabolism of carbocisteine in a British white population PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Carboxymethyl-l-cysteine: a multiple dosing study using pharmacokinetic modelling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative bioavailability of carbocysteine from three dosage forms, investigated in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. A comparative bioavailability study of a generic capsule formulation containing carbocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jarcet.com [jarcet.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Carbocysteine Lysine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057108#pharmacokinetics-and-bioavailability-of-carbocysteine-lysine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com